molecular formula C27H32N2O5S B11205024 N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11205024
M. Wt: 496.6 g/mol
InChI Key: PAONCCBBNLJPDT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with methoxy and trimethoxybenzyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a reductive amination reaction, where the benzothiophene core is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-[(2,3,4-trimethoxybenzyl)amino]benzamide: Similar structure but lacks the benzothiophene core.

    N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxybenzyl)amino]benzothiazole: Contains a benzothiazole core instead of benzothiophene.

    N-(4-methoxyphenyl)-2-[(2,3,4-trimethoxybenzyl)amino]pyridine: Features a pyridine ring instead of benzothiophene.

These comparisons highlight the uniqueness of the benzothiophene core in this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H32N2O5S

Molecular Weight

496.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H32N2O5S/c1-16-6-12-20-22(14-16)35-27(23(20)26(30)29-18-8-10-19(31-2)11-9-18)28-15-17-7-13-21(32-3)25(34-5)24(17)33-4/h7-11,13,16,28H,6,12,14-15H2,1-5H3,(H,29,30)

InChI Key

PAONCCBBNLJPDT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NCC4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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